molecular formula C15H15ClN2O3S B5838034 2-[Benzyl-(4-chlorophenyl)sulfonylamino]acetamide

2-[Benzyl-(4-chlorophenyl)sulfonylamino]acetamide

Cat. No.: B5838034
M. Wt: 338.8 g/mol
InChI Key: BCYQYRZXPNKNQA-UHFFFAOYSA-N
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Description

2-[Benzyl-(4-chlorophenyl)sulfonylamino]acetamide is a compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl-(4-chlorophenyl)sulfonylamino]acetamide typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with benzylamine to form the intermediate benzyl-(4-chlorophenyl)sulfonamide. This intermediate is then reacted with chloroacetyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl-(4-chlorophenyl)sulfonylamino]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[Benzyl-(4-chlorophenyl)sulfonylamino]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Benzyl-(4-chlorophenyl)sulfonylamino]acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the growth of bacteria by interfering with essential enzymes and metabolic pathways. The sulfonyl group plays a crucial role in binding to the active sites of these enzymes, thereby inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Benzyl-(4-chlorophenyl)sulfonylamino]acetamide stands out due to its specific combination of a benzyl group and a sulfonylamino moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[benzyl-(4-chlorophenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c16-13-6-8-14(9-7-13)22(20,21)18(11-15(17)19)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYQYRZXPNKNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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